molecular formula C11H13NO3 B126696 4-Benzyl-2-hydroxymorpholin-3-one CAS No. 287930-73-8

4-Benzyl-2-hydroxymorpholin-3-one

Cat. No.: B126696
CAS No.: 287930-73-8
M. Wt: 207.23 g/mol
InChI Key: CAGSEMPCDRYWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-2-hydroxymorpholin-3-one: is an organic compound with the molecular formula C11H13NO3 . It is a derivative of morpholine, characterized by the presence of a benzyl group at the fourth position and a hydroxyl group at the second position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-hydroxymorpholin-3-one typically involves the reaction of glyoxylic acid with N-benzylethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the use of benzaldehyde, ethanolamine, alkali, methanol, and a palladium on carbon (Pd/C) catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is usually purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-2-hydroxymorpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-Benzyl-2-hydroxymorpholin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Benzyl-2-hydroxymorpholin-3-one involves its interaction with specific molecular targets. In the case of its use as an intermediate for NK1 receptor antagonists, the compound contributes to the inhibition of the NK1 receptor, which plays a role in the emetic response. This inhibition helps prevent nausea and vomiting associated with chemotherapy .

Comparison with Similar Compounds

Comparison: 4-Benzyl-2-hydroxymorpholin-3-one is unique due to the presence of both a benzyl group and a hydroxyl group, which confer specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic versatility and applications in medicinal chemistry .

Properties

IUPAC Name

4-benzyl-2-hydroxymorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-10-11(14)15-7-6-12(10)8-9-4-2-1-3-5-9/h1-5,11,14H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGSEMPCDRYWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(=O)N1CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433133
Record name 4-benzyl-2-hydroxy-morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287930-73-8
Record name 4-benzyl-2-hydroxy-morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyl-2-hydroxymorpholin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Benzyl-2-hydroxymorpholin-3-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW732HYZ43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyl-2-hydroxymorpholin-3-one
Reactant of Route 2
4-Benzyl-2-hydroxymorpholin-3-one
Reactant of Route 3
Reactant of Route 3
4-Benzyl-2-hydroxymorpholin-3-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Benzyl-2-hydroxymorpholin-3-one
Reactant of Route 5
4-Benzyl-2-hydroxymorpholin-3-one
Reactant of Route 6
Reactant of Route 6
4-Benzyl-2-hydroxymorpholin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.